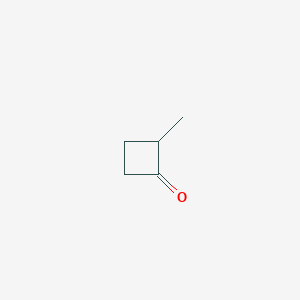

2-methylcyclobutan-1-one

Overview

Description

2-methylcyclobutan-1-one is an organic compound with the molecular formula C5H8O It is a four-membered cyclic ketone, specifically a cyclobutanone with a methyl group attached to the second carbon atom

Mechanism of Action

Target of Action

It’s known that cyclobutanones, the class of compounds to which 2-methylcyclobutanone belongs, are widely used in organic synthesis and medicinal chemistry due to their unique structural features .

Mode of Action

The mode of action of 2-Methylcyclobutanone is primarily through its involvement in various chemical reactions. For instance, it participates in the [2+2] cycloaddition, a commonly used method for synthesizing cyclobutanes . This reaction mechanism involves the formation of a new cyclobutane ring through the addition of two pi bonds .

Biochemical Pathways

Cyclobutanes, in general, are known to be involved in a wide range of biological activities, including antibacterial, antiviral, and immunosuppressant properties . They are also prevalent in various drugs and drug prototypes .

Result of Action

Cyclobutanes, in general, are known to exhibit diverse biological activities with potential medicinal value .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-methylcyclobutan-1-one can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutanes . Another method includes the oxidative decarboxylation of cyclobutanecarboxylic acid . Additionally, the reaction of diazomethane with ketene can produce cyclobutanone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the use of efficient synthetic routes that can be scaled up. The [2+2] cycloaddition method is favored due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-methylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the cyclobutanone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-methylcyclobutan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes exploring its effects on various biological targets.

Comparison with Similar Compounds

Cyclobutanone: A four-membered cyclic ketone without the methyl group.

2-Methylcyclopentanone: A five-membered cyclic ketone with a methyl group.

2-Methylcyclohexanone: A six-membered cyclic ketone with a methyl group

Comparison: 2-methylcyclobutan-1-one is unique due to its four-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered counterparts

Biological Activity

2-Methylcyclobutan-1-one is a cyclic ketone with a molecular formula of CHO. This compound has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities, particularly as a modulator of various biological pathways. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its unique cyclobutane ring structure, which contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various organic reactions, including the Baeyer-Villiger oxidation process, which has been shown to yield high enantioselectivity in related cyclobutanones .

Modulation of TNFα Activity

One of the most notable biological activities of this compound is its role as a modulator of tumor necrosis factor-alpha (TNFα) activity. TNFα is a cytokine involved in systemic inflammation and is implicated in various autoimmune diseases. Research indicates that this compound can influence TNFα signaling pathways, making it potentially beneficial for treating conditions such as rheumatoid arthritis and Crohn's disease .

Table 1: Summary of Biological Activities Associated with this compound

Cytotoxicity and Cancer Research

Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis has been observed in controlled laboratory settings, indicating potential for further exploration as an anticancer agent .

Case Study 1: TNFα Inhibition

In a study examining the effects of various compounds on TNFα activity, this compound was tested alongside known inhibitors. The results indicated that it effectively reduced TNFα-mediated signaling in cultured cells, suggesting its utility in inflammatory disease models .

Case Study 2: Cytotoxicity Testing

A series of cytotoxicity assays were conducted using human cancer cell lines. Results showed that treatment with this compound led to a significant decrease in cell viability, particularly in breast and colon cancer cells. This highlights its potential as a lead compound for further development in cancer therapeutics .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural features allow it to interact with key signaling pathways involved in inflammation and cell survival.

Properties

IUPAC Name |

2-methylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQENJRQBTHILBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934330 | |

| Record name | 2-Methylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-15-3 | |

| Record name | 2-Methylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key applications of 2-methylcyclobutanone in organic synthesis?

A1: 2-Methylcyclobutanone serves as a valuable chiral building block in organic synthesis. For instance, it is a key intermediate in the enantioselective total synthesis of (–)-frontalin [], an aggregating pheromone found in bark beetles. Additionally, researchers have utilized derivatives of 2-methylcyclobutanone, specifically (+)-(R)-2-hydroxymethyl-2-methylcyclobutanone, to achieve the enantiocontrolled formal total synthesis of (+)-ipomeamarone, (+)-epiipomeamarone, (-)-ngaione, and its epimer [].

Q2: What are some interesting chemical transformations involving 2-methylcyclobutanone?

A2: Research highlights the versatility of 2-methylcyclobutanone in various chemical transformations. For example, studies have explored the ketol rearrangements of 2-hydroxy-2-methylcyclobutanones []. Further investigations have delved into the formation and structural characterization of a hemiketal dimer from 2-hydroxy-2-methylcyclobutanone using techniques like Carbon-13 pseudo-contact shifts [].

Q3: Has the absolute configuration of 2-methylcyclobutanone been determined?

A3: Yes, researchers have successfully synthesized and determined the absolute configuration of both enantiomers of 2-methylcyclobutanone. Specifically, the synthesis and characterization of (R)-(+)-2-methylcyclobutanone and (S)-(-)-2-methylcyclobutanone were achieved using (neomenthylsulfonyl)methyl isocyanide as a reagent []. This achievement is significant as it allows for the controlled synthesis of enantiomerically pure compounds derived from 2-methylcyclobutanone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.